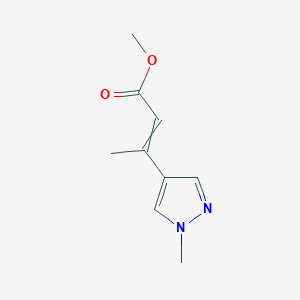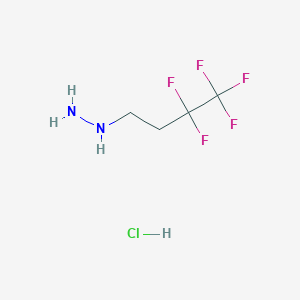
(3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of a hydrazine group attached to a pentafluorobutyl chain, making it a valuable compound in both organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride typically involves the reaction of 3,3,4,4,4-pentafluorobutylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product.
化学反応の分析
Types of Reactions: (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products Formed:
Oxidation: Formation of pentafluorobutyl oxides.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
科学的研究の応用
(3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group is known to interact with various enzymes and proteins, leading to the modulation of biochemical pathways. The pentafluorobutyl chain enhances the compound’s stability and reactivity, making it effective in various applications.
類似化合物との比較
(3,3,4,4,4-Pentafluorobutyl)amine: Shares the pentafluorobutyl chain but lacks the hydrazine group.
(4,4,4-Trifluorobutyl)hydrazine hydrochloride: Similar structure but with fewer fluorine atoms.
Uniqueness: (3,3,4,4,4-Pentafluorobutyl)hydrazine hydrochloride stands out due to its unique combination of the hydrazine group and the pentafluorobutyl chain. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C4H8ClF5N2 |
|---|---|
分子量 |
214.56 g/mol |
IUPAC名 |
3,3,4,4,4-pentafluorobutylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H7F5N2.ClH/c5-3(6,1-2-11-10)4(7,8)9;/h11H,1-2,10H2;1H |
InChIキー |
OWNLIGDGWUGHCG-UHFFFAOYSA-N |
正規SMILES |
C(CNN)C(C(F)(F)F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
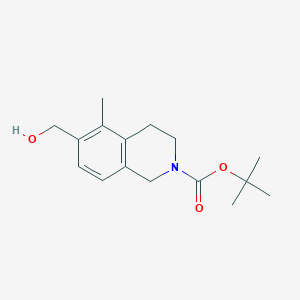

![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
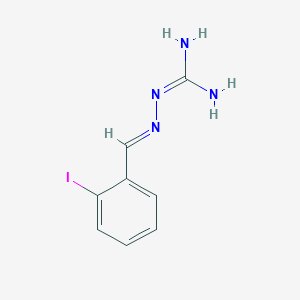
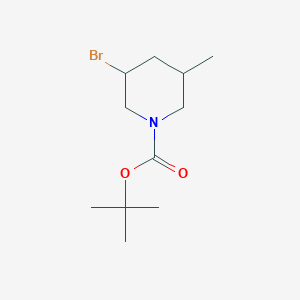

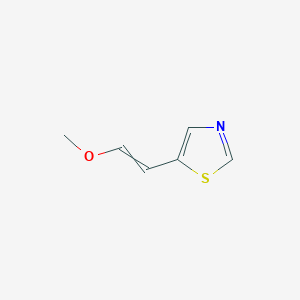
![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)

![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
